ETHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)PROPANOATE
Overview
Description
ETHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)PROPANOATE is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including pharmaceuticals, fragrances, and industrial chemicals. This particular compound is characterized by its unique structure, which includes a cyclohexyl group and an amino carbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)PROPANOATE typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid is 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)PROPANOIC ACID, and the alcohol is ethanol. The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)PROPANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)BUTANOATE
- ETHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)PENTANOATE
Uniqueness
ETHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)PROPANOATE is unique due to its specific structural features, such as the presence of a cyclohexyl group and an amino carbonyl moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 3-[(4-methylcyclohexyl)carbamoylamino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-3-18-12(16)8-9-14-13(17)15-11-6-4-10(2)5-7-11/h10-11H,3-9H2,1-2H3,(H2,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVSSSLUCSTIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCC(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.